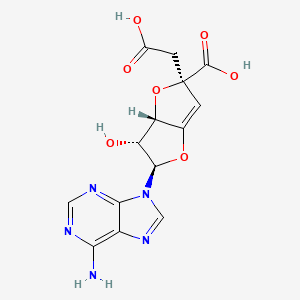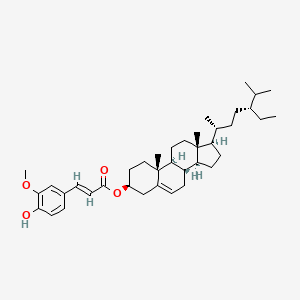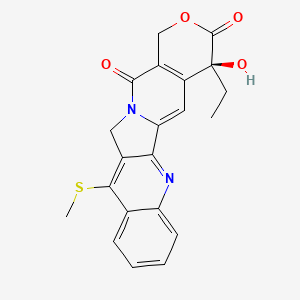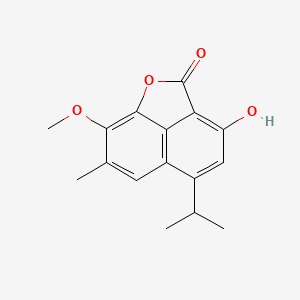
2-O-methylisohemigossylic acid lactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-O-methylisohemigossylic acid lactone is a natural product found in Bombax ceiba and Ceiba pentandra with data available.
Applications De Recherche Scientifique
Application in Cancer Research
2-O-Methylisohemigossylic acid lactone, a sesquiterpene isolated from the roots of Gossampinus malabarica, has shown potent growth inhibitory effects against human promyelotic leukemia HL-60 cells. This compound induces apoptotic morphological changes in the nucleus, including chromatin condensation. It causes dose- and time-dependent DNA fragmentation characteristic of apoptosis, with involvement of the caspase cascade in this process (Hibasami et al., 2004).
Chemical Structure and Identification
Research has been conducted to accurately identify and categorize compounds related to this compound. An example includes the reidentification of a sesquiterpene lactone from Salmalia malbaricum (syn Bombax malbaricum) roots, previously identified as a different compound (Puckhaber & Stipanovic, 2001).
Potential for Oligomer Formation in Atmospheric Chemistry
This compound may also be relevant in the study of secondary organic aerosols (SOA) in atmospheric chemistry. Research into the reactions of lactones in SOA suggests the potential for oligomer formation, impacting the understanding of atmospheric processes (Jiang, Hill, & Elrod, 2018).
Propriétés
Formule moléculaire |
C16H16O4 |
|---|---|
Poids moléculaire |
272.29 g/mol |
Nom IUPAC |
5-hydroxy-11-methoxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-one |
InChI |
InChI=1S/C16H16O4/c1-7(2)9-6-11(17)13-12-10(9)5-8(3)14(19-4)15(12)20-16(13)18/h5-7,17H,1-4H3 |
Clé InChI |
BTSBSVVWGQHNFB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C3C(=C(C=C2C(C)C)O)C(=O)OC3=C1OC |
Synonymes |
2-O-methylisohemigossylic acid lactone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[4-(Methylthio)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B1243286.png)
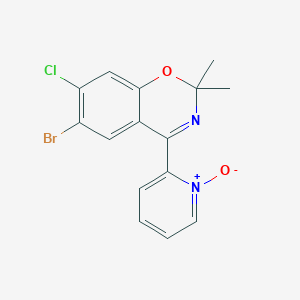


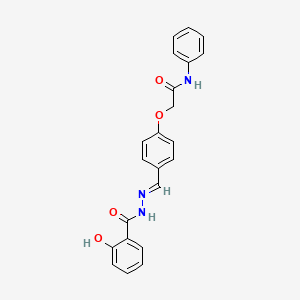
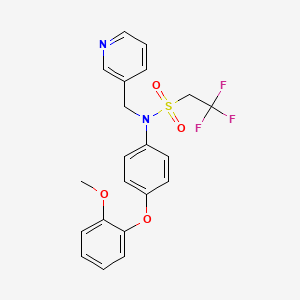
![(2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl) hydrogen sulfate](/img/structure/B1243299.png)

![8-(4-Benzylpiperazin-1-yl)-3-thia-1,7-diazatricyclo[7.3.0.02,6]dodeca-2(6),4,7,9,11-pentaene](/img/structure/B1243302.png)


